3-Cyano-4-fluorobenzenesulfinic acid sodium salt

Description

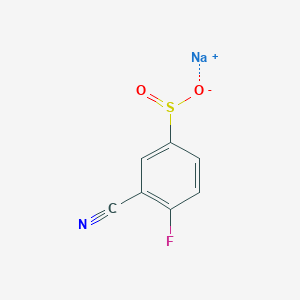

3-Cyano-4-fluorobenzenesulfinic acid sodium salt is an organosulfur compound characterized by a benzene ring substituted with a cyano (-CN) group at position 3, a fluorine atom at position 4, and a sulfinic acid (-SO₂H) group that forms a sodium salt. The sodium salt enhances solubility and stability compared to the free sulfinic acid, a phenomenon consistent with other acid-salt systems (e.g., lactic acid vs. sodium lactate) .

Properties

Molecular Formula |

C7H3FNNaO2S |

|---|---|

Molecular Weight |

207.16 g/mol |

IUPAC Name |

sodium;3-cyano-4-fluorobenzenesulfinate |

InChI |

InChI=1S/C7H4FNO2S.Na/c8-7-2-1-6(12(10)11)3-5(7)4-9;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

CYIXIMQBFHFGLI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)[O-])C#N)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-fluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3-Cyano-4-fluorobenzene. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and neutralization steps .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfinate salts.

Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinate salts, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-Cyano-4-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-4-fluorobenzenesulfinic acid sodium salt involves its interaction with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Boronic Acid Derivatives

lists boronic acid analogs, such as 3-Cyano-4-fluorobenzeneboronic acid (CAS 214210-21-6) and 5-Cyano-2-fluorobenzeneboronic acid (CAS 468718-30-1), with structural similarity scores of 0.80–0.84. These compounds share the cyano-fluorobenzene backbone but replace the sulfinic acid group with a boronic acid (-B(OH)₂) moiety. Key differences include:

- Reactivity : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas sulfinic acid salts participate in sulfonation or nucleophilic substitution.

- Solubility : Sodium sulfinates are generally more water-soluble due to ionic character, while boronic acids often require polar aprotic solvents.

| Compound | Functional Group | Molecular Formula | Key Application |

|---|---|---|---|

| 3-Cyano-4-fluorobenzenesulfinic acid Na | -SO₂Na | C₇H₃FNO₂S·Na | Intermediate synthesis |

| 3-Cyano-4-fluorobenzeneboronic acid | -B(OH)₂ | C₇H₅BFNO₂ | Suzuki coupling |

Sulfonic Acid Derivatives

3-[Bis(4-fluorophenyl)phosphinyl]benzenesulfonic acid sodium salt (CAS 302554-19-4, ) features a sulfonic acid (-SO₃H) group instead of sulfinic acid. Notable distinctions:

Tosylate and Carboxylic Acid Derivatives

highlights Sorafenib tosylate (a sulfonate ester) and 3-ethoxythiophene-2-carboxylic acid . Comparisons include:

- Functional Groups : Tosylates (-SO₃C₆H₄CH₃) act as leaving groups in organic synthesis, while carboxylic acids (-COOH) participate in condensation or acid-base reactions.

- Applications : Sorafenib tosylate is a kinase inhibitor drug, whereas sulfinic acid salts are less common in direct therapeutic roles and more often serve as synthetic intermediates .

Key Findings and Implications

Solubility Advantage : Sodium sulfinic acid salts exhibit superior aqueous solubility compared to boronic acids and free sulfinic acids, critical for industrial-scale reactions .

Reactivity Trade-offs : Sulfinic acid salts offer moderate nucleophilicity, balancing reactivity and stability, unlike highly acidic sulfonates or specialized boronic acids.

Structural vs. Functional Similarity : Structural analogs (e.g., boronic acids) may share backbone features but diverge in applications due to functional group chemistry .

Biological Activity

3-Cyano-4-fluorobenzenesulfinic acid sodium salt is a sulfinic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including its role as an inhibitor in different biological pathways.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6FNO2S

- Molecular Weight : 189.19 g/mol

This compound exhibits both electrophilic and nucleophilic characteristics due to the presence of the cyano and sulfinic groups, which can engage in various chemical reactions.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfinic acids can exhibit antimicrobial properties, potentially making this compound useful in treating infections.

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those relevant to cancer and infectious diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Enzyme Inhibition | Inhibits enzymes related to cancer metabolism and pathogen survival. |

| Cytotoxicity | Shows potential cytotoxic effects against cancer cell lines. |

Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of sodium sulfinates, including this compound, was evaluated against a range of pathogens. The results indicated that this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. Specific minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent .

Enzyme Inhibition Studies

Another research focused on the enzyme inhibition capabilities of this compound. It was found to inhibit key enzymes involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, which is crucial for the survival of this pathogen. The compound exhibited sub-micromolar IC50 values, indicating potent inhibitory activity .

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using various human cancer cell lines. The findings revealed that it could induce apoptosis in several types of cancer cells, including breast and colon cancer lines. The GI50 values (the concentration required to inhibit cell growth by 50%) were notably low, suggesting a strong anticancer potential .

The biological activity of this compound is likely attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may disrupt critical cellular processes, leading to cell death or inhibition of pathogen growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.